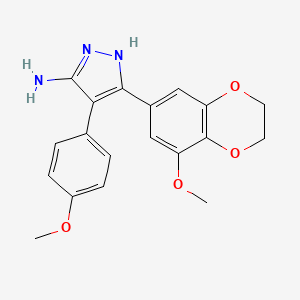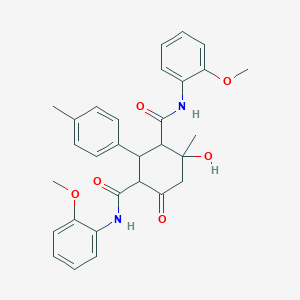
3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-(8-メトキシ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-(4-メトキシフェニル)-1H-ピラゾール-5-アミン」は、ピラゾール誘導体クラスに属する合成有機化合物です。
2. 製法
合成経路と反応条件
「3-(8-メトキシ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-(4-メトキシフェニル)-1H-ピラゾール-5-アミン」の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。
ベンゾジオキシン環の形成: これは、カテコールとメトキシアセトアルデヒドを酸性条件下で反応させることで達成できます。
ピラゾール環の合成: これは、ヒドラジンとジケトンまたはα,β-不飽和カルボニル化合物を反応させることで行われます。
カップリング反応: 最終段階では、特定の条件下でベンゾジオキシンとピラゾールの中間体をカップリングします(例:パラジウム触媒クロスカップリング反応)。
工業生産方法
このような化合物の工業生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化がしばしば行われます。これには、連続フローリアクターとグリーンケミストリーの原則の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、アルデヒドまたはカルボン酸を生成する可能性があります。
還元: 還元反応は、ピラゾール環またはベンゾジオキシン部分に作用し、ジヒドロまたはテトラヒドロ誘導体を生成する可能性があります。
置換: 芳香族環のさまざまな位置で求電子または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってメトキシベンザルデヒド誘導体が生成される可能性がある一方、還元によってジヒドロピラゾール化合物が生成される可能性があります。
4. 科学研究における用途
化学
この化合物は、特に新しい複素環化合物の開発における有機合成の構成要素としての可能性について研究されています。
生物学
生物学研究では、ピラゾール誘導体は、シクロオキシゲナーゼ(COX)阻害など、酵素阻害活性についてよく研究されています。
医学
医薬品化学研究では、この化合物は、特に抗炎症剤や抗癌剤などの新しい薬剤を開発するためのリード化合物としての可能性に焦点を当てています。
産業
産業部門では、このような化合物は、ポリマーや染料などの新しい材料の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxin ring: This can be achieved through the reaction of catechol with methoxyacetaldehyde under acidic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
Coupling reactions: The final step involves coupling the benzodioxin and pyrazole intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the benzodioxin moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzaldehyde derivatives, while reduction could produce dihydropyrazole compounds.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, pyrazole derivatives are often investigated for their enzyme inhibitory activities, such as cyclooxygenase (COX) inhibition.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a lead molecule for developing new drugs, particularly anti-inflammatory and anticancer agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers and dyes.
作用機序
「3-(8-メトキシ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-(4-メトキシフェニル)-1H-ピラゾール-5-アミン」の作用機序は、その特定の生物学的標的に依存します。たとえば、COX阻害剤として作用する場合、酵素の活性部位をブロックし、アラキドン酸からプロスタグランジンへの変換を阻害することで、炎症を軽減します。
6. 類似の化合物との比較
類似の化合物
- 3-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-フェニル-1H-ピラゾール-5-アミン
- 3-(8-メトキシ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-4-フェニル-1H-ピラゾール-5-アミン
独自性
ベンゾジオキシン環とフェニル環の両方にメトキシ基が存在することで、化合物の親油性が向上し、これらの置換基を持たない類似の化合物と比較して、生物活性が向上する可能性があります。
類似化合物との比較
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1H-pyrazol-5-amine
- 3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1H-pyrazol-5-amine
Uniqueness
The presence of methoxy groups on both the benzodioxin and phenyl rings may enhance the compound’s lipophilicity and potentially improve its biological activity compared to similar compounds without these substituents.
特性
分子式 |
C19H19N3O4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-4-(4-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C19H19N3O4/c1-23-13-5-3-11(4-6-13)16-17(21-22-19(16)20)12-9-14(24-2)18-15(10-12)25-7-8-26-18/h3-6,9-10H,7-8H2,1-2H3,(H3,20,21,22) |
InChIキー |
ILHREFHFQQSSIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2N)C3=CC4=C(C(=C3)OC)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11044078.png)

methyl cyanide](/img/structure/B11044099.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11044107.png)
![ethyl 3-(4-methyl-6-oxo-2-{N'-[3-(trifluoromethyl)phenyl]carbamimidamido}-1,6-dihydropyrimidin-5-yl)propanoate](/img/structure/B11044111.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044115.png)
![4,9,12,15-tetraoxa-3,5,8,10,14,16-hexazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11044126.png)
![3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044129.png)
![Methyl 7-amino-1-(3-chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11044134.png)
![3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11044135.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B11044140.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11044152.png)
![4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044158.png)
